molecular formula C13H17N3O3 B10919157 6-[(1-ethyl-1H-pyrazol-3-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

6-[(1-ethyl-1H-pyrazol-3-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

Cat. No.: B10919157
M. Wt: 263.29 g/mol
InChI Key: YXJHDCVLNNXBGJ-UHFFFAOYSA-N
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Description

6-{[(1-ETHYL-1H-PYRAZOL-3-YL)AMINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID is a complex organic compound featuring a pyrazole moiety and a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(1-ETHYL-1H-PYRAZOL-3-YL)AMINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for the Diels-Alder reaction and advanced purification techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

6-{[(1-ETHYL-1H-PYRAZOL-3-YL)AMINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alkoxides under basic conditions.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Functionalized pyrazole derivatives.

Mechanism of Action

The mechanism of action of 6-{[(1-ETHYL-1H-PYRAZOL-3-YL)AMINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets. The pyrazole moiety can bind to enzyme active sites, inhibiting their activity. This compound may also interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{[(1-ETHYL-1H-PYRAZOL-3-YL)AMINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID is unique due to its combination of a pyrazole ring and a cyclohexene moiety, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields of research and industry .

Properties

Molecular Formula

C13H17N3O3

Molecular Weight

263.29 g/mol

IUPAC Name

6-[(1-ethylpyrazol-3-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C13H17N3O3/c1-2-16-8-7-11(15-16)14-12(17)9-5-3-4-6-10(9)13(18)19/h3-4,7-10H,2,5-6H2,1H3,(H,18,19)(H,14,15,17)

InChI Key

YXJHDCVLNNXBGJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)NC(=O)C2CC=CCC2C(=O)O

Origin of Product

United States

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